

An In-Depth Technical Guide to 3-(3-Fluorophenoxy)propanoic Acid

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Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)propanoic acid

Cat. No.: B140637

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(3-Fluorophenoxy)propanoic acid**, a chemical intermediate with significance in synthetic organic chemistry. This document consolidates its chemical identifiers, physicochemical properties, and key experimental protocols. While direct biological activity data for this compound is limited in publicly available literature, its role as a precursor in the synthesis of more complex molecules, such as chromanone derivatives, is highlighted. This guide is intended to serve as a foundational resource for researchers utilizing this compound in their synthetic endeavors.

Chemical Identifiers and Properties

3-(3-Fluorophenoxy)propanoic acid is a substituted propanoic acid derivative. Its core structure consists of a propanoic acid moiety linked to a 3-fluorophenoxy group via an ether bond.

Identifiers

A comprehensive list of identifiers for **3-(3-Fluorophenoxy)propanoic acid** is provided in the table below, facilitating its unambiguous identification in databases and literature.

Identifier	Value
CAS Number	133077-42-6
Molecular Formula	C ₉ H ₉ FO ₃
Molecular Weight	184.16 g/mol
IUPAC Name	3-(3-fluorophenoxy)propanoic acid
Canonical SMILES	<chem>C1=CC(=CC(=C1)F)OCCC(=O)O</chem>
InChI	InChI=1S/C9H9FO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12)
InChIKey	TWGIQPNNPXKPLC-UHFFFAOYSA-N

Physicochemical Properties

The known physicochemical properties of **3-(3-Fluorophenoxy)propanoic acid** are summarized in the following table. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

Property	Value
Density	1.268 g/cm ³
Boiling Point	262.2 °C at 760 mmHg
Flash Point	112.4 °C
pKa (Predicted)	4.17 ± 0.10
LogP	1.679
Topological Polar Surface Area	46.53 Å ²

Synthesis and Experimental Protocols

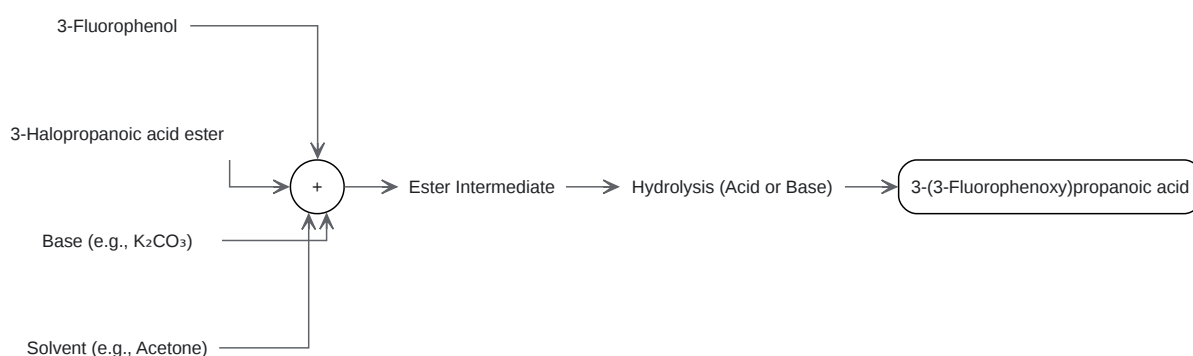
3-(3-Fluorophenoxy)propanoic acid is primarily utilized as a chemical intermediate. While a specific, detailed protocol for its synthesis is not readily available in peer-reviewed literature, a

general and analogous synthetic methodology can be inferred from standard organic chemistry principles, such as the Williamson ether synthesis.

General Synthesis of Aryloxypropanoic Acids

A plausible synthetic route to **3-(3-Fluorophenoxy)propanoic acid** involves the reaction of 3-fluorophenol with a suitable three-carbon synthon containing a carboxylic acid or a precursor group. A common method is the Williamson ether synthesis.

Reaction Scheme:



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Figure 1. General workflow for the synthesis of **3-(3-Fluorophenoxy)propanoic acid**.

Experimental Protocol (Hypothetical, based on analogous reactions):

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq) and a suitable solvent such as acetone or DMF.
- **Base Addition:** Add a base, for example, anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq), to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the

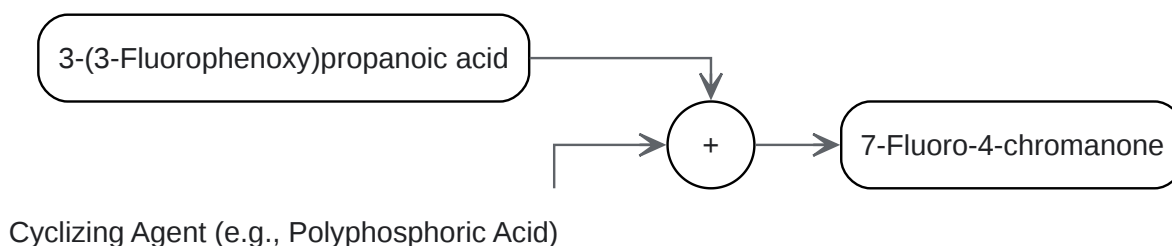
formation of the phenoxide.

- Alkylation: Add a 3-halopropanoic acid ester, such as ethyl 3-bromopropanoate (1.1-1.2 eq), dropwise to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
- Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This can be achieved by heating with an aqueous solution of a strong base (e.g., NaOH) followed by acidification with a strong acid (e.g., HCl), or by acid-catalyzed hydrolysis.
- Purification: The crude **3-(3-Fluorophenoxy)propanoic acid** can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Use as an Intermediate in Chromanone Synthesis

A key application of **3-(3-Fluorophenoxy)propanoic acid** is its use as a precursor in the synthesis of 7-fluoro-4-chromanone. This transformation is typically achieved through an intramolecular Friedel-Crafts acylation (cyclization).

Reaction Scheme:



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Figure 2. Cyclization of **3-(3-Fluorophenoxy)propanoic acid** to 7-Fluoro-4-chromanone.

Experimental Protocol (General Procedure):

- **Reaction Setup:** **3-(3-Fluorophenoxy)propanoic acid** is mixed with a strong acid catalyst that also serves as a solvent, such as polyphosphoric acid (PPA) or Eaton's reagent.
- **Reaction:** The mixture is heated, typically at temperatures ranging from 80 to 120 °C, for a period of 1 to 4 hours, with stirring.
- **Work-up:** The reaction mixture is cooled and then carefully poured into ice water to quench the reaction and precipitate the product.
- **Extraction:** The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- **Purification:** The combined organic layers are washed, dried, and the solvent is evaporated. The crude 7-fluoro-4-chromanone can then be purified by column chromatography or recrystallization.

Spectroscopic Data

While a comprehensive set of publicly available spectra for **3-(3-Fluorophenoxy)propanoic acid** is scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propanoic acid chain, and the acidic proton of the carboxylic acid. The aromatic protons would exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring, further complicated by coupling to the fluorine atom. The methylene protons adjacent to the oxygen and the carbonyl group would appear as triplets. The carboxylic acid proton would be a broad singlet, typically downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be significantly downfield. The aromatic carbons would appear in the typical aromatic region, with their

chemical shifts influenced by the fluorine and ether substituents. The two methylene carbons would be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad O-H stretching absorption for the carboxylic acid, typically in the range of 3300-2500 cm^{-1} . A strong C=O stretching absorption for the carbonyl group would be present around 1700-1725 cm^{-1} . C-O stretching vibrations for the ether and carboxylic acid would also be observed, along with characteristic absorptions for the aromatic ring.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (184.16 g/mol). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

Biological Activity and Signaling Pathways

There is currently a lack of substantial, publicly available data on the specific biological activity or the involvement of **3-(3-Fluorophenoxy)propanoic acid** in any signaling pathways. Its primary role appears to be that of a building block in the synthesis of more complex, potentially biologically active molecules. The biological properties of the final products, such as the chromanone derivatives, would be of greater interest in drug discovery and development. The introduction of the fluorine atom in this intermediate can be a strategic choice to modulate the physicochemical and pharmacokinetic properties of the final target molecules.

Conclusion

3-(3-Fluorophenoxy)propanoic acid is a valuable chemical intermediate, particularly in the synthesis of fluorinated heterocyclic compounds like 7-fluoro-4-chromanone. This guide has provided a summary of its key identifiers, physicochemical properties, and generalized experimental protocols for its synthesis and application. While direct biological data is not currently available, its utility in constructing more complex molecules underscores its importance for researchers in synthetic and medicinal chemistry. Further research into the biological effects of this compound and its derivatives could reveal novel applications.

- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(3-Fluorophenoxy)propanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140637#3-3-fluorophenoxy-propanoic-acid-cas-number-and-identifiers]

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